Fosfoxacin - 126986-24-1

Fosfoxacin

Catalog Number: EVT-1204095
CAS Number: 126986-24-1
Molecular Formula: C3H8NO6P
Molecular Weight: 185.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosfoxacin is a synthetic antibiotic belonging to the fluoroquinolone class, which is primarily used for treating bacterial infections. It is a derivative of oxolinic acid and exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Fosfoxacin is particularly noted for its effectiveness against urinary tract infections and respiratory tract infections.

Source

Fosfoxacin was developed in the 1980s as part of efforts to create more effective fluoroquinolone antibiotics. Its discovery stemmed from modifications of existing quinolone structures to enhance antibacterial efficacy and reduce resistance development.

Classification

Fosfoxacin is classified as a fluoroquinolone antibiotic. This class of drugs works by inhibiting bacterial DNA synthesis, making it effective against a wide range of pathogens. It is used primarily in clinical settings for treating various infections, including those caused by Escherichia coli and Staphylococcus aureus.

Synthesis Analysis

Methods

The synthesis of fosfoxacin involves several key steps, typically starting from simpler quinolone derivatives. The general synthetic route includes the following stages:

  1. Formation of the core structure: The synthesis begins with the preparation of a substituted quinolone backbone.
  2. Fluorination: A fluorine atom is introduced at specific positions on the aromatic ring to enhance antibacterial activity.
  3. Side chain modification: Various side chains are added to improve pharmacokinetic properties and target specificity.

Technical Details

The synthesis often employs techniques such as:

  • Nucleophilic substitution: Used to introduce functional groups onto the quinolone core.
  • Reflux conditions: Many reactions are conducted under reflux to facilitate the reaction between reactants.
  • Chromatographic purification: After synthesis, products are purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels.
Molecular Structure Analysis

Data

  • Molecular Weight: 345.38 g/mol
  • Melting Point: Approximately 200-202 °C
  • Solubility: Soluble in dimethyl sulfoxide and methanol; sparingly soluble in water.
Chemical Reactions Analysis

Reactions

Fosfoxacin undergoes various chemical reactions that are essential for its activity and stability:

  • Hydrolysis: In aqueous solutions, fosfoxacin can hydrolyze, affecting its stability.
  • Oxidation-reduction reactions: These reactions can occur under certain conditions, influencing its efficacy.
  • Formation of complexes: Fosfoxacin can form complexes with metal ions, which may impact its bioavailability.

Technical Details

The stability of fosfoxacin can be affected by pH and temperature, necessitating careful formulation during drug development. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to study these reactions.

Mechanism of Action

Process

Fosfoxacin exerts its antibacterial effect primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria.

  1. Inhibition of DNA Gyrase: By binding to this enzyme, fosfoxacin prevents the supercoiling necessary for DNA replication.
  2. Inhibition of Topoisomerase IV: This enzyme is involved in separating replicated DNA strands; inhibition leads to cell death.

Data

The minimum inhibitory concentration (MIC) values for fosfoxacin vary depending on the bacterial strain but typically range from 0.5 to 4 µg/mL for susceptible organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fosfoxacin is typically found as a white to off-white crystalline powder.
  • Odor: It is generally odorless.
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH Range: The pH of fosfoxacin solutions typically ranges from 4 to 6.
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, aiding in absorption across biological membranes.

Relevant analyses include:

  • Thermal analysis: Differential scanning calorimetry (DSC) studies indicate thermal stability up to 200 °C.
  • Spectroscopic analysis: Infrared spectroscopy confirms functional groups present in the molecular structure.
Applications

Fosfoxacin has several scientific uses, primarily in clinical settings:

  • Antibiotic therapy: Used effectively against various bacterial infections, particularly in urology and respiratory medicine.
  • Research applications: Investigated for potential use in treating resistant bacterial strains due to its unique mechanism of action compared to other antibiotics.
Historical Context and Rediscovery of Fosfomycin

Origins: Streptomyces spp. Discovery and Early Applications

Fosfomycin (originally named phosphonomycin) was discovered in 1969 through a collaborative effort between the Spanish company Compañía Española de Penicilina y Antibióticos (CEPA) and Merck & Co. The breakthrough occurred when Spanish microbiologist Sagrario Mochales del Val identified an antibacterial-producing strain, Streptomyces fradiae, in a soil sample from Mount Montgó (Dénia-Jávea, Alicante, Spain). The strain was lyophilized and sent to U.S. laboratories, where researchers confirmed its production of a novel phosphonic acid derivative antibiotic [1] [4] [9].

The discovery was detailed in a landmark Science publication in October 1969, co-authored by 11 American and three Spanish scientists. The antibiotic exhibited broad-spectrum activity by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a cytosolic enzyme catalyzing the first committed step of peptidoglycan biosynthesis. This unique mechanism—targeting cell wall synthesis earlier than β-lactams—prevented cross-resistance with existing antibiotics [1] [9] [10]. Industrial production began in 1971 at CEPA’s Aranjuez facility. Initial applications focused on uncomplicated urinary tract infections (UTIs), leveraging fosfomycin’s rapid renal excretion and urinary bactericidal concentrations [4] [10].

Table 1: Key Milestones in Fosfomycin Discovery

YearEventSignificance
1966Soil sample collected from Mount Montgó, SpainIsolation of Streptomyces fradiae strain
1969Publication in Science describing phosphonomycinFirst scientific characterization
1971Industrial production by CEPA in SpainScalable synthesis achieved
1996FDA approval of fosfomycin tromethamine (Monurol)First U.S. authorization for uncomplicated UTIs

Decline in Use and Modern Reassessment for Multidrug-Resistant Pathogens

By the 1980s, fosfomycin usage declined due to the proliferation of newer antibiotics (e.g., fluoroquinolones) and misconceptions about its applicability beyond UTIs. Additionally, intrinsic resistance in Acinetobacter and Stenotrophomonas spp., along with emerging plasmid-mediated resistance genes (fosA, fosC), limited its utility [5] [6].

The 21st-century multidrug-resistant (MDR) pathogen crisis spurred fosfomycin’s reassessment. Key factors driving its revival include:

  • Broad Activity Against MDR Gram-Negatives: Fosfomycin retains efficacy against ESBL-producing Escherichia coli (80–90% susceptibility) and carbapenem-resistant Enterobacteriaceae (39–100% susceptibility), including strains carrying mcr-1 colistin-resistance plasmids [2] [5] [6].
  • Synergistic Potential: Fosfomycin enhances the activity of β-lactams, carbapenems, and aminoglycosides by permeabilizing bacterial membranes and suppressing biofilm formation. This synergy is critical for treating device-associated infections [5] [6] [23].
  • Clinical Validation: The 2022 FOREST trial demonstrated fosfomycin’s utility in bacteremic UTIs caused by MDR E. coli, though non-inferiority to ceftriaxone/meropenem was not achieved due to adverse event-related discontinuations (8.5% vs. 0%). However, subgroup analysis showed reduced acquisition of new resistant pathogens [3].

Table 2: Fosfomycin Susceptibility Among Key Multidrug-Resistant Pathogens

PathogenResistance MechanismSusceptibility RangeClinical Relevance
ESBL-E. coliPlasmid-mediated β-lactamases80–90%First-line for uncomplicated UTIs
KPC-Klebsiella pneumoniaeCarbapenemases39–100%Combination therapy
MRSAmecA gene>90%Off-label for bacteremia
Pseudomonas aeruginosaPorin mutationsModerate (MIC~16–64 mg/L)Inhalational/combination use

Global Regulatory Approvals and Formulation Evolution

Fosfomycin’s formulations have evolved significantly since the 1970s:

  • Early Forms: Calcium salt (oral tablets; 500 mg) with low bioavailability (12–37%) [7] [10].
  • Modern Innovations: Tromethamine salt (oral granules; 3 g sachet) launched in 1996, improving bioavailability to 37–58% and enabling single-dose UTI therapy. Intravenous fosfomycin disodium (1–8 g vials) was developed for systemic infections, though it remains unapproved in the U.S. [6] [7] [10].

Regulatory approvals vary globally:

  • Oral Tromethamine: Approved in the U.S. (1996), EU, and Canada for acute uncomplicated cystitis.
  • IV Disodium: Licensed in the EU (e.g., Fomicyt), India, and Latin America for nosocomial pneumonia, bacteremia, and complex UTIs [5] [8] [10].
  • Combination Therapy: EU guidelines endorse IV fosfomycin (12–24 g/day) with β-lactams for MDR infections [5] [20].

Table 3: Global Regulatory Status of Fosfomycin Formulations

FormulationRegionBrand NamesApproved Indications
Tromethamine oral granulesUSA, EU, CanadaMonuril, MonurolUncomplicated UTIs
Disodium IV powderEU, Latin AmericaFomicyt, IvozfoComplicated UTIs, bacteremia, pneumonia
Calcium oral tabletsAsia, EUFosfocinaLimited use (legacy formulation)

Fosfomycin’s rediscovery exemplifies the strategic repurposing of legacy antibiotics against modern MDR threats. Its unique chemistry, synergistic potential, and evolving formulations reinforce its status as a WHO Essential Medicine [10] [12].

Properties

CAS Number

126986-24-1

Product Name

Fosfoxacin

IUPAC Name

2-[formyl(hydroxy)amino]ethyl dihydrogen phosphate

Molecular Formula

C3H8NO6P

Molecular Weight

185.07 g/mol

InChI

InChI=1S/C3H8NO6P/c5-3-4(6)1-2-10-11(7,8)9/h3,6H,1-2H2,(H2,7,8,9)

InChI Key

CTKGSLXEDHVOQR-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)O)N(C=O)O

Synonyms

fosfoxacin

Canonical SMILES

C(COP(=O)(O)O)N(C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.